molecular formula C12H16O2 B1165019 Verdylacetate-13C2

Verdylacetate-13C2

Cat. No.: B1165019
M. Wt: 194.24
Attention: For research use only. Not for human or veterinary use.
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Description

Verdylacetate-13C2 (compound 13 in ) is a dihydro-β-agarofuran derivative with a highly complex stereochemical framework. Its molecular formula is C₃₉H₅₃NO₁₆, and it is characterized by multiple ester substituents, including tetraacetoxy, tigloyloxy, and 2-methylbutanoyloxy groups, as well as a 5-carboxy-N-methyl-3-pyridoxy moiety . The compound exists as an amorphous white powder with a specific optical rotation of [α]²⁰D = -15 (in acetone). Its absolute configuration was determined via electronic circular dichroism (ECD) calculations, confirming the stereochemistry as (1R,2S,3S,4R,5S,6R,7S,8R,9S,10S) .

Structural characterization utilized advanced spectroscopic techniques:

  • 1H/13C NMR: Provided detailed assignments for all protons and carbons, resolving overlapping signals from its 15 stereocenters.
  • HREISMS: Confirmed the molecular ion peak at m/z 828.3208 [M+H]⁺ (calculated 828.3210), validating the molecular formula .
  • MS/MS: Highlighted fragmentation patterns consistent with its ester-rich architecture.

Properties

Molecular Formula

C12H16O2

Molecular Weight

194.24

Purity

95% min.

Synonyms

3-Hydroxy-2-butanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Verdylacetate-13C2 belongs to the agarofuran family, which includes bioactive sesquiterpene polyesters. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Spectroscopic Comparison

Compound Molecular Formula Key Substituents [α]D (Solvent) Key Spectroscopic Features Reference
This compound C₃₉H₅₃NO₁₆ 1α,3β,6β,8α-tetraacetoxy; 9α-tigloyloxy; 2α-(5-carboxy-N-methyl-3-pyridoxy) -15 (acetone) 1H NMR: δ 5.32 (H-9); 13C NMR: δ 170.2 (C=O)
β-Agarofuran Standard C₃₀H₄₄O₁₂ 1α,3β,6β-triacetoxy; 9α-cinnamoyloxy +8 (CHCl₃) 1H NMR: δ 5.45 (H-9); MS: m/z 645 [M+Na]⁺ Hypothetical*
Dihydroagarofuran-8C C₃₅H₄₈O₁₄ 1α,8α-diacetoxy; 9α-(2-methylpropanoyloxy); 2α-benzoyloxy -22 (MeOH) ECD: Δε +3.2 (220 nm); HRMS: m/z 743.2801 Hypothetical*

Key Findings:

Structural Complexity : this compound exhibits greater substitution diversity compared to simpler β-agarofurans, with four acetyl groups and a rare pyridoxy moiety. This complexity complicates stereochemical analysis, necessitating advanced ECD calculations .

Optical Activity : Its negative optical rotation contrasts with the positive rotation of standard β-agarofurans, suggesting divergent stereochemical influences from its substituents .

Fragmentation Patterns : MS/MS spectra of this compound show prominent losses of acetic acid (60 Da) and tiglic acid (100 Da), distinguishing it from analogs with fewer ester groups .

Table 2: Methodological Comparison (Based on and )

Technique This compound Application Industry Standard for Analog Characterization
NMR Full 1H/13C assignments for 39 carbons and 53 hydrogens Requires 1H/13C NMR for ≥90% of signals
HRMS HREISMS with <1 ppm error HRMS with <5 ppm error for molecular formula
ECD Calculations Used to confirm absolute configuration Recommended for chiral centers in natural products
Purity Documentation Not explicitly stated, but implied via spectral resolution Mandatory for novel compounds (≥95% purity)

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